

Application Notes and Protocols for SR31747A in Animal Models

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Compound of Interest

Compound Name: GW701427A

Cat. No.: B10755023

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosing of SR31747A in preclinical animal models, with a focus on its application in cancer research. The protocols outlined below are based on published in vivo studies and are intended to serve as a detailed guide for researchers utilizing this compound.

Introduction to SR31747A

SR31747A is a ligand for sigma receptors with demonstrated anti-tumor and immunomodulatory properties. It exerts its effects by binding to sigma-1 and sigma-2 receptors, as well as the human sterol isomerase, also known as emopamil-binding protein (EBP).[1] This interaction leads to the inhibition of cholesterol biosynthesis at the sterol isomerase step, which is crucial for cell proliferation.[2] In vivo studies have shown that SR31747A can significantly reduce tumor development in xenograft models of human breast and prostate cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of SR31747A in mouse models.

Parameter	Value	Animal Model	Application	Reference
Dose	25 mg/kg	Nude Mice	Anti-tumor Efficacy (Breast and Prostate Cancer Xenografts)	[1]
Administration Route	Intraperitoneal (i.p.)	Nude Mice	Anti-tumor Efficacy	[1]
Frequency	Daily	Nude Mice	Anti-tumor Efficacy	[1]
Reported Efficacy	>40% decrease in tumor incidence and growth	Nude Mice	Anti-tumor Efficacy	[1]
Toxicity	No significant toxicity observed (as measured by animal body weight)	Nude Mice	Anti-tumor Efficacy	[1]

Experimental Protocols

Preparation of SR31747A for In Vivo Administration

Note: The specific vehicle used for in vivo administration of SR31747A is not explicitly detailed in the reviewed literature. As SR31747A is likely a hydrophobic compound, a common approach for such molecules is to use a vehicle that ensures its solubility and bioavailability. Below is a general protocol for preparing a hydrophobic compound for intraperitoneal injection in mice. Researchers should perform small-scale solubility and stability tests to determine the optimal vehicle for their specific batch of SR31747A.

Materials:

- SR31747A powder

- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300 (Polyethylene glycol 300)
- Tween 80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials

Procedure:

- **Calculate Required Mass:** Determine the mass of SR31747A needed to achieve the desired final concentration for a 25 mg/kg dose.
- **Initial Dissolution:** In a sterile vial, add a small volume of anhydrous DMSO to the SR31747A powder (e.g., 10% of the final volume). Vortex or sonicate until the compound is completely dissolved and the solution is clear.
- **Add Co-solvent:** Add PEG300 to the solution (e.g., 40% of the final volume). Mix thoroughly until the solution is homogenous and clear.
- **Add Surfactant:** Add Tween 80 to the solution (e.g., 5% of the final volume). Mix thoroughly again until the solution is homogenous and clear.
- **Final Dilution:** Bring the solution to the final desired volume with sterile saline (0.9% NaCl). Mix thoroughly one final time.
- **Vehicle Control Preparation:** In a separate vial, prepare the vehicle control by following steps 2-5 exactly but without adding the SR31747A powder.
- **Administration:** Use the formulation immediately after preparation. Administer the precise volume to the treatment group and an identical volume of the vehicle control to the control group.

Protocol for Subcutaneous Tumor Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous tumor xenograft model using human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in nude mice.

Materials:

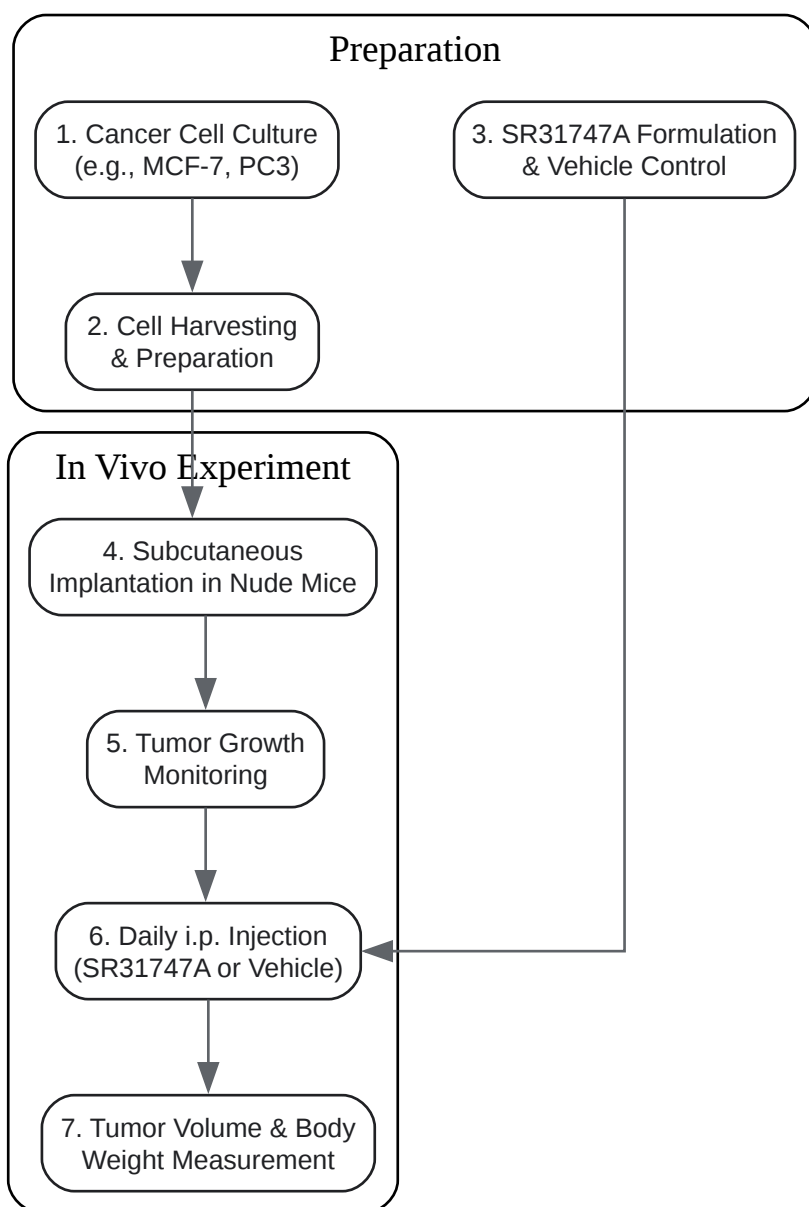
- Human cancer cell line (e.g., MCF-7, PC3)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Trypan Blue solution
- 4-6 week old athymic nude mice
- 1-cc syringes with 27- or 30-gauge needles
- Ethanol and/or iodine solutions for sterilization
- Digital calipers

Procedure:

- Cell Preparation:
 - Grow cells in complete medium. Before harvesting, when cells are 70-80% confluent, replace the medium with fresh medium 3-4 hours prior to harvesting.[3]
 - Wash cells with PBS and detach them using a minimal amount of trypsin-EDTA.[3]
 - Neutralize the trypsin with complete medium and centrifuge the cells.[3]
 - Wash the cell pellet twice with sterile PBS.[3]
 - Resuspend the cells in a known volume of PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.[3]

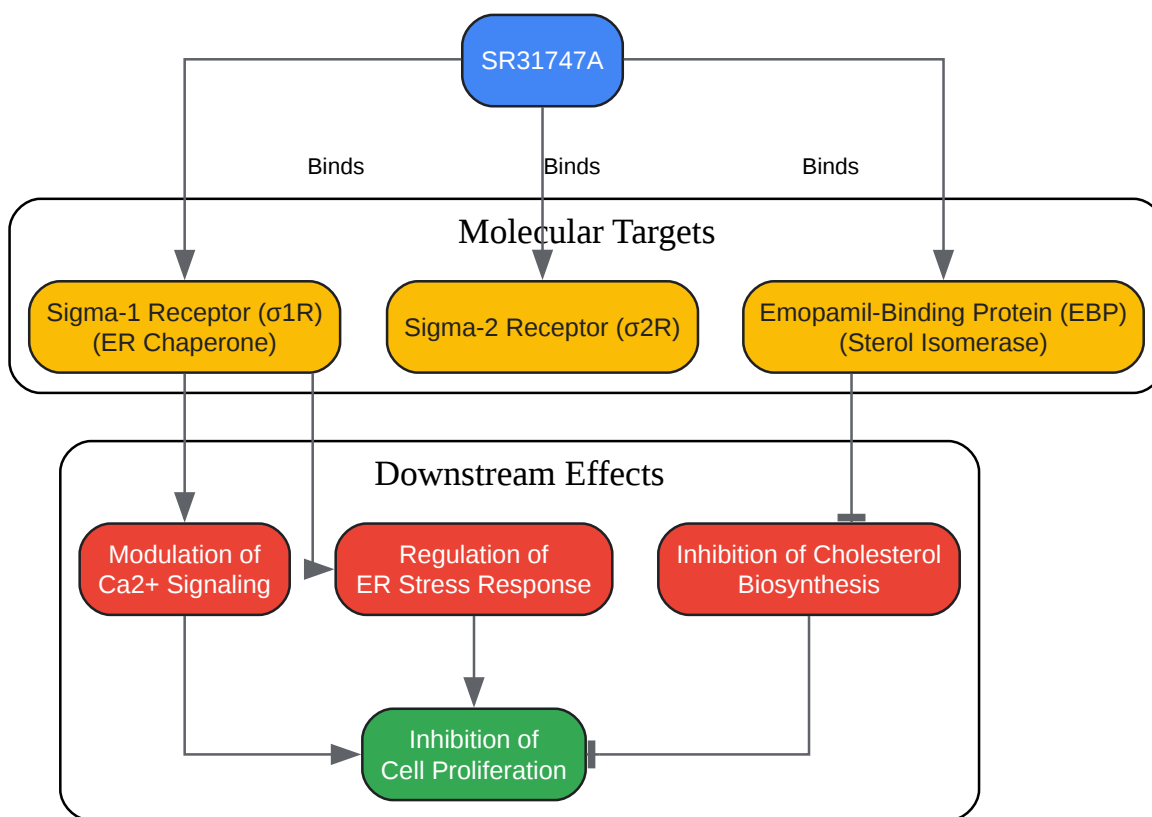
- Adjust the cell suspension to the desired concentration (e.g., 3.0×10^6 cells in 100-200 μL of PBS per injection).[3][4] Keep the cell suspension on ice.
- Animal Preparation and Injection:
 - Allow the mice to acclimatize for 3-5 days upon arrival.[3]
 - Clean and sterilize the inoculation area on the lower flank of the mice with ethanol and/or iodine solutions.[3]
 - Gently restrain the mouse and inject the cell suspension subcutaneously (s.c.) into the prepared site.[3]
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor the mice 2-3 times a week for tumor growth.[5]
 - Measure the tumor dimensions (length and width) using digital calipers.[5]
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$.[3]
 - Initiate SR31747A treatment when the tumors have reached an average volume of approximately 50–60 mm^3 .[3]
- SR31747A Administration:
 - Prepare the SR31747A formulation as described in Protocol 3.1.
 - Administer a 25 mg/kg dose of SR31747A via intraperitoneal (i.p.) injection daily.
 - Administer an equal volume of the vehicle control to the control group.
 - Monitor animal body weight regularly as an indicator of general health and potential toxicity.

Visualizations



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Experimental Workflow for In Vivo Efficacy Testing of SR31747A.



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Proposed Signaling Pathway of SR31747A.

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